Licoflavon B

Übersicht

Beschreibung

Licoflavone B is an isoprene flavonoid derived from licorice residue. It has been identified as a compound with significant biological activities, including anti-inflammatory and antimicrobial properties. Licoflavone B is particularly noted for its potential in treating ulcerative colitis by rebuilding the gut barrier and regulating intestinal microflora .

Wissenschaftliche Forschungsanwendungen

Licoflavon B hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Flavonoide verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse und Genexpression.

Medizin: Untersucht wegen seines Potenzials bei der Behandlung von entzündlichen Erkrankungen, insbesondere Colitis ulcerosa.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch verschiedene Mechanismen:

Entzündungshemmende Aktivität: Es hemmt den MAPK-Signalweg, reduziert Entzündungen und verhindert die Apoptose von Dickdarmazellen.

Antimikrobielle Aktivität: this compound stört die bakterielle Membranpermeabilität und zerstreut die Protonen treibende Kraft, was zum Absterben von Bakterienzellen führt.

Schutz der Darmbarriere: Es erhält die Expression von Occludin, Claudin-1 und ZO-1, wodurch die Integrität der Dickdarm-Barriere erhalten bleibt.

Wirkmechanismus

Target of Action

Licoflavone B, an isoprene flavonoid derived from licorice residue, has been shown to have a beneficial effect on ulcerative colitis (UC) . The primary targets of Licoflavone B are the cells in the colon, specifically the colon cells involved in maintaining the integrity of the colonic barrier .

Mode of Action

Licoflavone B interacts with its targets by inhibiting colonic cell apoptosis and protecting the expression of occludin, claudin-1, and ZO-1 . These proteins are crucial for maintaining the integrity of the colonic barrier . By preserving these proteins, Licoflavone B helps to maintain the integrity of the colonic barrier, which is often compromised in conditions like UC .

Biochemical Pathways

Licoflavone B affects the MAPK pathway . The MAPK pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis . By blocking this pathway, Licoflavone B exerts its anti-UC activity .

Pharmacokinetics

The fact that it shows efficacy when administered to mice suggests that it has suitable absorption, distribution, metabolism, and excretion properties for therapeutic use .

Result of Action

The molecular and cellular effects of Licoflavone B’s action include the prevention of weight loss, disease activity index (DAI) increase, histological damage, and colonic inflammation in dextran sodium sulfate (DSS)-exposed C57BL/6 mice . Furthermore, Licoflavone B reshapes the microflora composition by suppressing harmful bacteria (Enterococcus et al.) and boosting beneficial microorganisms (Bacteroides et al.) .

Biochemische Analyse

Biochemical Properties

Licoflavone B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Licoflavone B has been shown to inhibit the activity of the enzyme ATPase, which is essential for cellular energy metabolism . Additionally, it interacts with proteins such as occludin, claudin-1, and ZO-1, which are critical components of the intestinal barrier . These interactions help preserve the integrity of the colonic barrier by inhibiting colonic cell apoptosis and protecting the expression of these proteins.

Cellular Effects

Licoflavone B exerts significant effects on various types of cells and cellular processes. It has been demonstrated to prevent weight loss, reduce disease activity index, and mitigate histological damage and colonic inflammation in dextran sodium sulfate-exposed mice . Licoflavone B influences cell function by reshaping the composition of the intestinal microflora, suppressing harmful bacteria, and boosting beneficial microorganisms . Furthermore, it impacts cell signaling pathways, particularly the MAPK pathway, which plays a role in inflammation and cell survival .

Molecular Mechanism

The molecular mechanism of Licoflavone B involves several key interactions at the molecular level. Licoflavone B exerts its effects by binding to specific biomolecules and inhibiting or activating enzymes. For example, it blocks the MAPK pathway, which is involved in the regulation of inflammatory responses . Additionally, Licoflavone B has been shown to inhibit the activity of ATPase and ADPase, enzymes that are crucial for cellular energy metabolism . These interactions lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Licoflavone B have been observed to change over time. Studies have shown that Licoflavone B is stable and maintains its efficacy over extended periods. For instance, in a 14-day study, high doses of Licoflavone B significantly prevented weight loss, reduced disease activity index, and mitigated histological damage and colonic inflammation in dextran sodium sulfate-exposed mice . These findings suggest that Licoflavone B has long-term effects on cellular function and stability in laboratory settings.

Dosage Effects in Animal Models

The effects of Licoflavone B vary with different dosages in animal models. High doses of Licoflavone B (120 mg/kg) have been shown to significantly prevent weight loss, reduce disease activity index, and mitigate histological damage and colonic inflammation in dextran sodium sulfate-exposed mice It is essential to determine the threshold effects and potential toxic or adverse effects at high doses

Metabolic Pathways

Licoflavone B is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, Licoflavone B has been shown to inhibit the activity of ATPase and ADPase, enzymes that are crucial for cellular energy metabolism . Additionally, it affects the composition of the intestinal microflora, which plays a role in the metabolism of various compounds . These interactions influence metabolic flux and metabolite levels.

Transport and Distribution

Licoflavone B is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to preserve the integrity of the colonic barrier by inhibiting colonic cell apoptosis and protecting the expression of proteins such as occludin, claudin-1, and ZO-1 . These interactions help regulate the localization and accumulation of Licoflavone B within cells and tissues.

Subcellular Localization

The subcellular localization of Licoflavone B plays a crucial role in its activity and function. Licoflavone B has been shown to target specific compartments or organelles within cells. For instance, it interacts with proteins such as occludin, claudin-1, and ZO-1, which are localized at the cell membrane and play a role in maintaining the integrity of the intestinal barrier . These interactions help direct Licoflavone B to specific subcellular compartments, enhancing its therapeutic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Licoflavone B can be synthesized through various methods, including the use of nanosponges and water-soluble compositions. One method involves the preparation of licoflavone nanosponges using a crosslinking agent and cyclodextrin. The nanosponges are then combined with licoflavone to enhance its dissolution rate and bioavailability . Another method involves creating a water-soluble licoflavone composition by mixing licoflavone with a cosolvent, solubilizer, and preservative .

Industrial Production Methods: Industrial production of licoflavone B typically involves extraction from licorice residue. The process includes multiple steps such as extraction, purification, and formulation to ensure high purity and bioavailability of the compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Licoflavon B durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid und Kaliumpermanganat können zur Oxidation von this compound verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet, um this compound zu reduzieren.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound mit verstärkten biologischen Aktivitäten und verbesserten pharmakokinetischen Eigenschaften .

Vergleich Mit ähnlichen Verbindungen

Licoflavon B ist einzigartig unter den Flavonoiden aufgrund seiner spezifischen Isoprenstruktur und seiner starken entzündungshemmenden und antimikrobiellen Aktivitäten. Zu ähnlichen Verbindungen gehören:

Licochalcon A: Bekannt für seine antimikrobiellen und entzündungshemmenden Eigenschaften.

Licochalcon C: Zeigt ähnliche biologische Aktivitäten, jedoch mit anderen molekularen Zielstrukturen.

This compound zeichnet sich durch seine doppelte Wirkung auf Entzündungen und mikrobielle Regulation aus, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

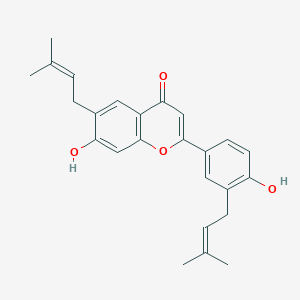

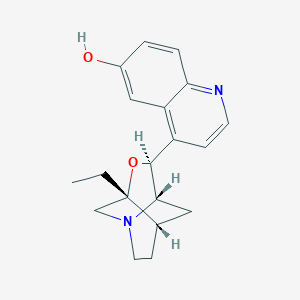

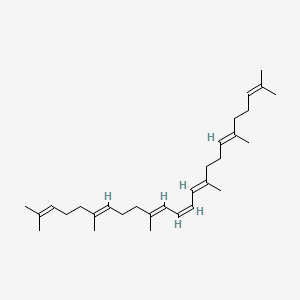

7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O4/c1-15(2)5-7-17-11-19(9-10-21(17)26)24-14-23(28)20-12-18(8-6-16(3)4)22(27)13-25(20)29-24/h5-6,9-14,26-27H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDVIKFETPAZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91433-17-9 | |

| Record name | Licoflavone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091433179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LICOFLAVONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMN9VGP9XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

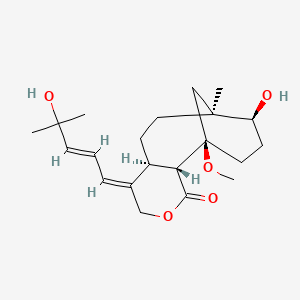

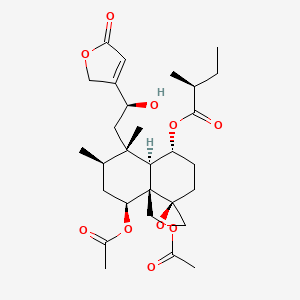

![(2R,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1254373.png)

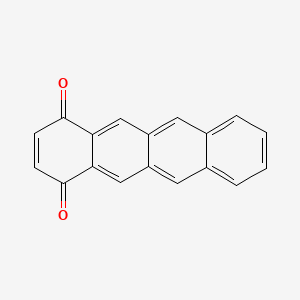

![9,11-dihydroxy-12H-benzo[a]xanthen-12-one](/img/structure/B1254375.png)

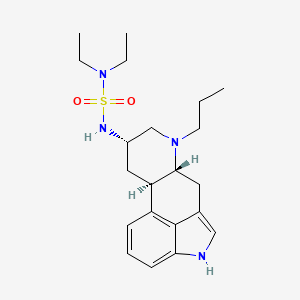

![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-ethyl-2-oxobenzimidazole-1-carboxylate](/img/structure/B1254388.png)